

Ethyl 2-(2-cyanoanilino)acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(2-cyanoanilino)acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-cyanoanilino)acetate, with the chemical formula C₁₁H₁₂N₂O₂ and CAS number 87223-76-5, is a small molecule of interest within the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a cyano group on an aniline ring linked to an ethyl acetate moiety, suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic compounds, particularly those with therapeutic applications. This technical guide provides a comprehensive overview of the available scientific literature on **Ethyl 2-(2-cyanoanilino)acetate**, focusing on its chemical properties, potential synthetic routes, and prospective applications in drug development.

Chemical and Physical Properties

Ethyl 2-(2-cyanoanilino)acetate is typically a solid at room temperature.[1] A summary of its key chemical properties is presented in the table below.



Property	Value	Source
Molecular Formula	C11H12N2O2	[1]
Molecular Weight	204.22 g/mol	[1]
CAS Number	87223-76-5	[1]
Appearance	Solid	[1]
Purity	Typically ≥97%	[1]
InChI	InChI=1S/C11H12N2O2/c1-2- 15-11(14)8-13-10-6-4-3-5- 9(10)7-12/h3-6,13H,2,8H2,1H3	[1]
InChI Key	SAHHQUFVDZOAEH- UHFFFAOYSA-N	[1]

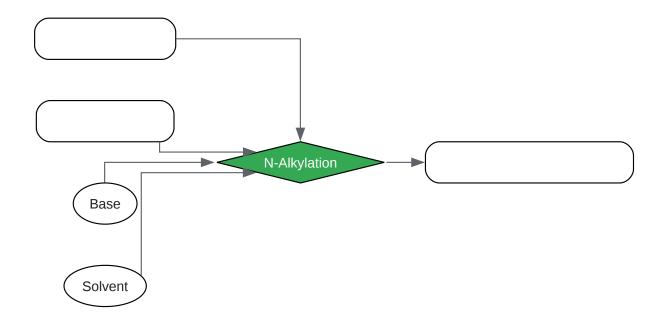
Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Ethyl 2-(2-cyanoanilino)acetate** are not extensively documented in publicly available literature, its structure suggests a plausible synthetic pathway involving the N-alkylation of 2-aminobenzonitrile with an ethyl haloacetate, such as ethyl bromoacetate. This type of reaction is a common method for forming N-C bonds in the synthesis of α -amino acid esters.

Hypothetical Synthetic Pathway:

The logical relationship for a potential synthesis can be visualized as follows:





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Caption: Hypothetical synthesis of **Ethyl 2-(2-cyanoanilino)acetate**.

General Experimental Protocol (Based on similar reactions):

A generalized protocol for the N-alkylation of an aniline derivative with an ethyl haloacetate is provided below. Note: This is a hypothetical procedure and would require optimization for the specific synthesis of **Ethyl 2-(2-cyanoanilino)acetate**.

- Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
- Base Addition: Add an appropriate base, such as potassium carbonate or sodium hydride, to the solution to act as a proton scavenger. The mixture is typically stirred at room temperature.
- Alkylating Agent Addition: Slowly add a stoichiometric equivalent of ethyl bromoacetate to the reaction mixture.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.



- Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Development

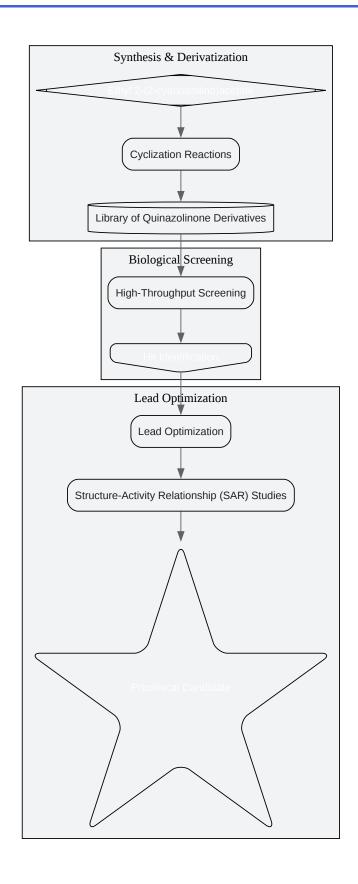
The structural motifs present in **Ethyl 2-(2-cyanoanilino)acetate** suggest its utility as a precursor for the synthesis of various heterocyclic compounds, particularly quinazolinones. Quinazoline and quinazolinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2]

The cyano group and the ester functionality in **Ethyl 2-(2-cyanoanilino)acetate** are reactive handles that can be chemically manipulated to construct more complex molecular architectures. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions. The ester can be hydrolyzed or converted to other functional groups.

Workflow for Potential Drug Discovery Application:

The following diagram illustrates a potential workflow where **Ethyl 2-(2-cyanoanilino)acetate** could be utilized as a starting material in a drug discovery program.





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Caption: Potential drug discovery workflow using the target compound.



Conclusion

Ethyl 2-(2-cyanoanilino)acetate is a chemical entity with potential as a building block in synthetic organic chemistry, particularly for the generation of heterocyclic libraries for drug discovery. While detailed information on its synthesis and biological activity is currently scarce in the public domain, its chemical structure provides a clear rationale for its potential utility. Further research into the reactivity and biological evaluation of this compound and its derivatives could unveil novel therapeutic agents. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of Ethyl 2-(2-cyanoanilino)acetate.

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